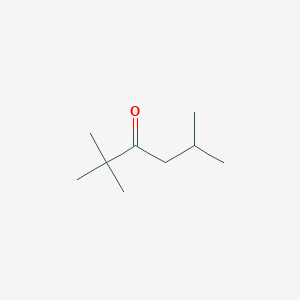
2,2,5-trimethylhexan-3-one
Overview
Description
2,2,5-trimethylhexan-3-one, also known as 2,2,5-trimethyl-3-hexanone, is an organic compound with the molecular formula C9H18O. It is a ketone characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups, specifically a t-butyl group and an isobutyl group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,5-trimethylhexan-3-one can be synthesized through several methods. One common approach involves the reaction of isobutyl magnesium bromide with t-butyl chloride in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction mechanism, followed by hydrolysis to yield the desired ketone.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of mesityl oxide. This process involves the use of a palladium catalyst supported on activated carbon, under controlled temperature and pressure conditions. The hydrogenation reaction converts mesityl oxide to this compound with high efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,2,5-trimethylhexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Corresponding substituted ketones
Scientific Research Applications
2,2,5-trimethylhexan-3-one has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ketones.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2,2,5-trimethylhexan-3-one involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The compound’s reactivity is influenced by the steric and electronic effects of the t-butyl and isobutyl groups, which can affect the overall reaction pathway.
Comparison with Similar Compounds
2,2,5-trimethylhexan-3-one can be compared with other similar ketones, such as:
Methyl isobutyl ketone (MIBK): MIBK has a similar structure but with a methyl group instead of a t-butyl group. It is commonly used as a solvent in industrial applications.
Diisobutyl ketone (DIBK): DIBK contains two isobutyl groups and is used in the production of coatings and adhesives.
Acetone: A simpler ketone with two methyl groups, widely used as a solvent and in chemical synthesis.
The uniqueness of this compound lies in its specific combination of t-butyl and isobutyl groups, which impart distinct chemical properties and reactivity compared to other ketones.
Properties
IUPAC Name |
2,2,5-trimethylhexan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)6-8(10)9(3,4)5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFHNTKYSUCXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282797 | |
| Record name | t-Butyl isobutyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14705-50-1 | |
| Record name | NSC28029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | t-Butyl isobutyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90282797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of t-butyl isobutyl ketone being emitted by Fusarium species in the context of sugarcane pest management?
A: The research paper [] investigates the potential of plant and fungal volatiles for managing the sugarcane pest Eldana saccharina. The study found that Fusarium pseudonygamai, a fungus, emits t-butyl isobutyl ketone along with other volatile compounds. Interestingly, previous behavioral experiments showed that first instar E. saccharina larvae are attracted to F. pseudonygamai. This suggests that t-butyl isobutyl ketone, as part of the volatile profile of F. pseudonygamai, could play a role in attracting the sugarcane pest. Further research is needed to confirm the specific role of t-butyl isobutyl ketone in this interaction and to explore its potential applications in pest management strategies, such as attract-and-kill methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


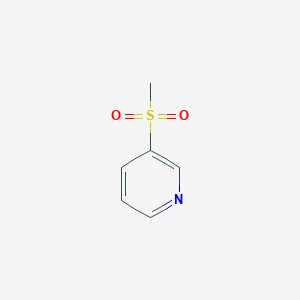
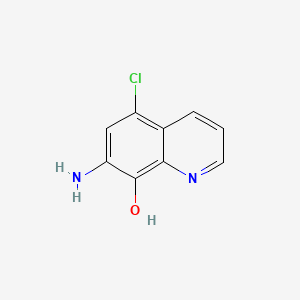
![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)
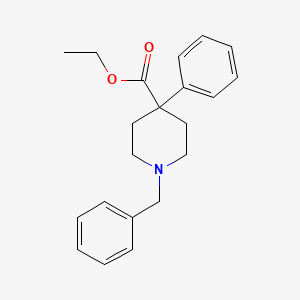
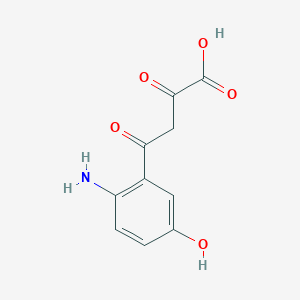
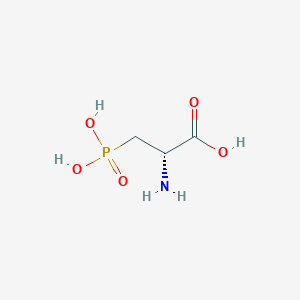
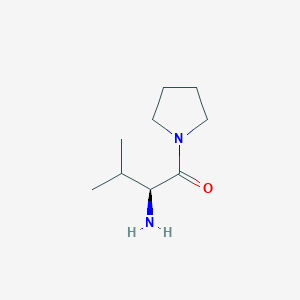
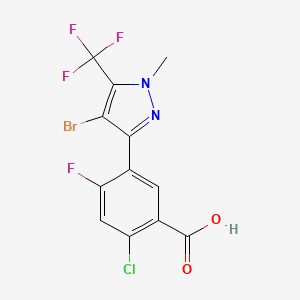
![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)
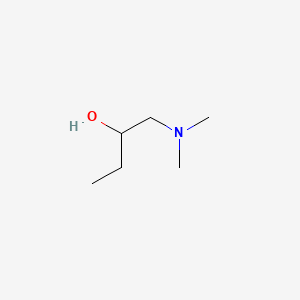
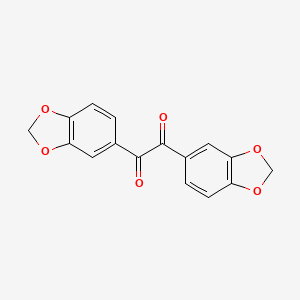

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

